molecular formula C21H33N3S B12133838 N-undecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-undecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12133838
M. Wt: 359.6 g/mol
InChI Key: AVABGNPYDJWAGE-UHFFFAOYSA-N
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Description

N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The compound has a molecular formula of C21H33N3S and a molecular weight of 359.572 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst

Industrial Production Methods

While specific industrial production methods for N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation . It can bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its undecyl side chain, which imparts distinct physicochemical properties and enhances its biological activity. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H33N3S

Molecular Weight

359.6 g/mol

IUPAC Name

N-undecyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H33N3S/c1-2-3-4-5-6-7-8-9-12-15-22-20-19-17-13-10-11-14-18(17)25-21(19)24-16-23-20/h16H,2-15H2,1H3,(H,22,23,24)

InChI Key

AVABGNPYDJWAGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

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